molecular formula C9H9NO4 B361433 2-Methoxy-4-(2-nitrovinyl)phenol CAS No. 22568-51-0

2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No. B361433
CAS RN: 22568-51-0
M. Wt: 195.17g/mol
InChI Key: XVXCSPJSXIUNQJ-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Electrochemical Behavior and Coordination Compounds

2-Methoxy-4-(2-nitrovinyl)phenol and its coordination compounds with various metals like Ni(II), Cu(II), Co(II), and Fe(III) have been studied. These compounds exhibit notable electrochemical behaviors and have been characterized by various analytical methods, including mass spectrometry and UV-Vis spectroscopy (Khandar & Masoumeh, 1999).

Dielectric Properties and Phthalocyanines

Research on phthalocyanines incorporating 2-Methoxy-4-(2-nitrovinyl)phenol has shown that these compounds can have giant dielectric constants. This property is particularly significant in the context of materials science and electronics (Yazıcı et al., 2012).

Protein Reagent Research

Studies have utilized derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol as environmentally sensitive protein reagents. These reagents can provide insights into enzyme interactions with substrates, offering a window into molecular environment changes (Horton, Kelly, & Koshland, 1965).

Non-Linear Optical Properties

Computational studies on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, a related compound, have investigated its second-order non-linear optical properties. This research is crucial for developing advanced optical materials (Koşar, 2011).

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of guaiacol, a compound structurally related to 2-Methoxy-4-(2-nitrovinyl)phenol, with hydroxyl radicals, has been studied for its implications in secondary organic aerosol (SOA) formation. Understanding such reactions is important for atmospheric chemistry (Lauraguais et al., 2014).

Anticancer Activity

Research has explored the anticancer activity of 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, in inhibiting T47D breast cancer cells. Such studies contribute to the search for novel cancer therapies (Sukria et al., 2020).

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031525
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(2-nitrovinyl)phenol

CAS RN

22568-51-0, 6178-42-3
Record name NSC210766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
A Patel, AC Richardson - Carbohydrate research, 1986 - Elsevier
Selective glycosidation of 2,4-dihydroxybenzaldehyde with either 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide, 2-acetamido-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride, or 2,3,4,…
Number of citations: 8 www.sciencedirect.com
JM Aćimović, VB Jovanović… - Journal of clinical …, 2005 - Wiley Online Library
The influence of urinary pigments and urine pH on the spectrophotometric determination of N‐acetyl‐β‐D‐glucosaminidase (NAG; EC 3.2.1.30) activity with 2‐methoxy‐4‐(2′‐nitrovinyl…
Number of citations: 1 onlinelibrary.wiley.com
K Jung, F Priem, S Klotzek, S Becker, W Henke - Enzyme, 1991 - karger.com
N-Acetyl-β-D-glucosaminidase (NAG) activities in the urine of men and rats were measured with methods recommended as procedures without pretreatment of the urine sample. Four …
Number of citations: 8 karger.com
SC Dillon, GM Taylor, V Shah - Pediatric Nephrology, 1998 - Springer
Urinary excretion of N-acetyl-β-d-glucosaminidase (NAG) and retinol-binding protein (RBP), sensitive markers of renal tubular damage and dysfunction respectively, were evaluated in …
Number of citations: 43 link.springer.com
CT Yuen, PRN Kind, RG Price… - Annals of clinical …, 1984 - journals.sagepub.com
This paper describes a comparison of the recently developed substrate 2-methoxy-4-(2′-nitrovinyl)-phenyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MNP-GlcNAc) and the …
Number of citations: 65 journals.sagepub.com
S Sharma, RT Naganaboina, RK Peddinti - RSC advances, 2015 - pubs.rsc.org
A simple and rapid oxidative acetalization and Diels–Alder protocol of nitrovinyl substituted guaiacols has been developed to synthesize nitrovinyl-bearing bicyclo[2.2.2]octenone …
Number of citations: 4 pubs.rsc.org
M Mazaheri, A Samaie… - Italian Journal of …, 2011 - ijponline.biomedcentral.com
To evaluate renal side-effects of anti-epileptic medication by valproate (VPA) and carbamazepine (CBZ), we performed a prospective study to assess renal tubular function by …
Number of citations: 17 ijponline.biomedcentral.com
L Mandic, D Filipovic - IUBMB Life, 1998 - Wiley Online Library
The activity of the isoenzymes of N‐acetyl‐β‐D‐glucosaminidase (NAG, EC 3.2.1.30) is determined in the serum of insulin‐dependent (IDDM) and non‐insulin‐dependent diabetics (…
Number of citations: 14 iubmb.onlinelibrary.wiley.com
MR Halvorson, JK Noffsinger, CM Peterson - Alcohol, 1993 - Elsevier
We measured whole blood-associated acetaldehyde (WBAA) levels in 225 teetotalers (123 females, 102 males) between the ages of 18 and 86 years. Values were normally distributed, …
Number of citations: 23 www.sciencedirect.com
L Mandic, M Radmila, A Jelena… - … and industrial health, 2002 - journals.sagepub.com
The iso-enzyme profiles of urinary N-acetyl-bD-glucosoaminidase (NAG) were studied in the workers from a chloro-alkaline electrolysis plant that had been continuously exposed to …
Number of citations: 14 journals.sagepub.com

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